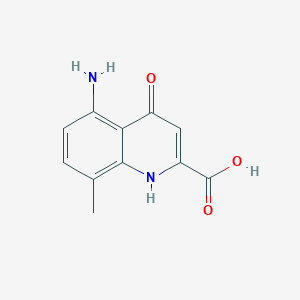
5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its significant role in medicinal chemistry. This compound is part of the quinolone family, which is renowned for its broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by hydroamination and intramolecular Friedel–Crafts reaction . Another method involves the use of activated alkynes and aromatic amines in the presence of a catalyst such as PPh3 .
Industrial Production Methods
Industrial production methods for this compound often employ multi-step synthesis processes, including metal-catalyzed reactions and flow chemistry techniques. These methods ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits the Foxo1 transcription factor, which plays a crucial role in hepatic gluconeogenesis. By inhibiting Foxo1, this compound reduces glucose production in the liver, making it a potential therapeutic agent for type 2 diabetes .
類似化合物との比較
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with broad-spectrum antibacterial activity.
Nalidixic acid: An early quinolone antibiotic used primarily for urinary tract infections.
Levofloxacin: Another quinolone antibiotic with enhanced activity against a variety of bacterial pathogens.
Uniqueness
5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit the Foxo1 pathway sets it apart from other quinolone derivatives, highlighting its potential in treating metabolic disorders such as type 2 diabetes .
特性
CAS番号 |
61644-47-1 |
|---|---|
分子式 |
C11H10N2O3 |
分子量 |
218.21 g/mol |
IUPAC名 |
5-amino-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-5-2-3-6(12)9-8(14)4-7(11(15)16)13-10(5)9/h2-4H,12H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
JDJQXGXMJOXGJU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)N)C(=O)C=C(N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
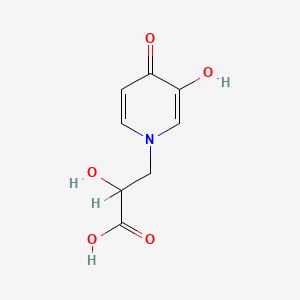
![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
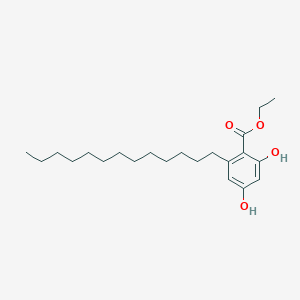
![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
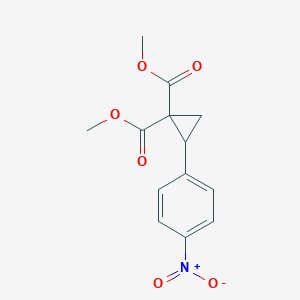
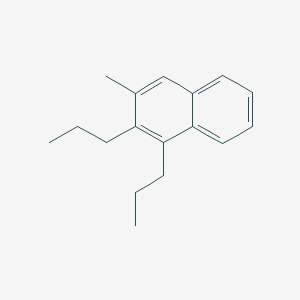
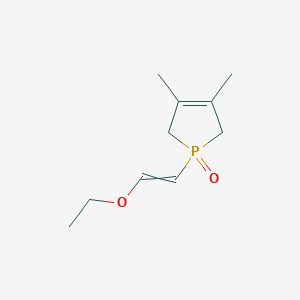
![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)
